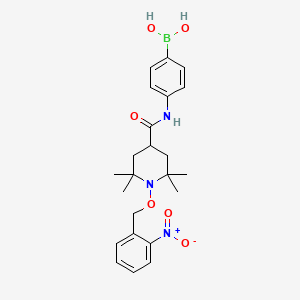
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a nitrobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperidine derivative.
Attachment of the Boronic Acid Group: The final step involves the coupling of the boronic acid group to the phenyl ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides, especially at the piperidine ring.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are typical for forming new bonds involving the boronic acid group.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug development, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism of action of (4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A related compound used as an oxidation catalyst.
N-Butyl-2,2,6,6-tetramethyl-4-piperidone: Another derivative with similar structural features.
Uniqueness
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a nitrobenzyl-substituted piperidine ring.
特性
分子式 |
C23H30BN3O6 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC名 |
[4-[[2,2,6,6-tetramethyl-1-[(2-nitrophenyl)methoxy]piperidine-4-carbonyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C23H30BN3O6/c1-22(2)13-17(21(28)25-19-11-9-18(10-12-19)24(29)30)14-23(3,4)27(22)33-15-16-7-5-6-8-20(16)26(31)32/h5-12,17,29-30H,13-15H2,1-4H3,(H,25,28) |
InChIキー |
MIVKGCFNTRTFBS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)NC(=O)C2CC(N(C(C2)(C)C)OCC3=CC=CC=C3[N+](=O)[O-])(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















